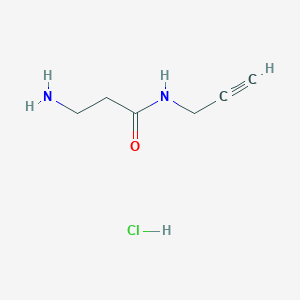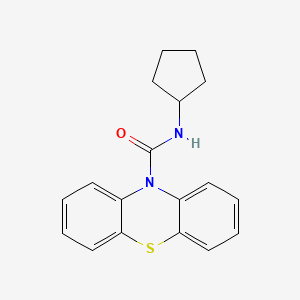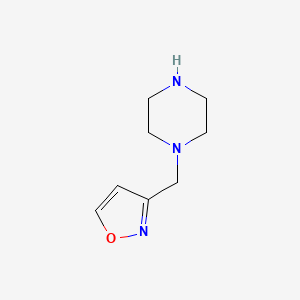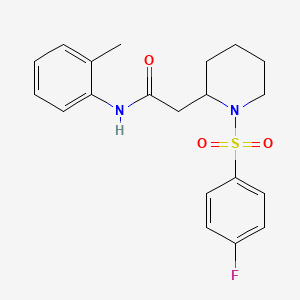![molecular formula C18H20N4O3 B2425804 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)méthanone CAS No. 2034457-26-4](/img/structure/B2425804.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticonvulsivantes : Plusieurs composés médicinaux contenant le noyau 1,2,3-triazole présentent des effets anticonvulsivants. Par exemple, le médicament anticonvulsivant Rufinamide et d'autres dérivés ont été développés à partir de ce motif.
Activité antibactérienne et anticancéreuse : L'exploration de dérivés de ce composé pourrait conduire à de nouveaux agents antibactériens et anticancéreux. Des chercheurs ont synthétisé et évalué des dérivés de 1,2,3-triazole pour leur activité cytotoxique contre diverses lignées cellulaires cancéreuses . Des recherches plus approfondies pourraient révéler des candidats prometteurs.
Chimie supramoléculaire et science des matériaux
Les propriétés uniques du 1,2,3-triazole, telles que sa stabilité chimique et son caractère aromatique, le rendent adapté à la chimie supramoléculaire et à la science des matériaux :
Applications de la chimie « clic » : L'approche de la « chimie clic », qui implique souvent des cycloadditions 1,3-dipolaires, a facilité la synthèse des 1,2,3-triazoles. Les chercheurs utilisent cette méthode pour créer des matériaux fonctionnels, des polymères et des bioconjugués .
Sondes d'imagerie fluorescentes : Les 1,2,3-triazoles fonctionnalisés servent de sondes d'imagerie fluorescentes dans les études biologiques. Leur stabilité et leur compatibilité avec les systèmes biologiques en font des outils précieux pour visualiser les processus cellulaires.
Synthèse organique et biologie chimique
La ressemblance structurelle du composé avec les liaisons amides ouvre des possibilités intrigantes :
Mimétisme des liaisons amides : En raison de sa similitude structurelle avec les liaisons amides, le motif 1,2,3-triazole peut imiter les liaisons amides E ou Z. Les chercheurs exploitent cette caractéristique dans les études de biologie chimique et la synthèse organique.
Stratégies de bioconjugaison : Les 1,2,3-triazoles jouent un rôle crucial dans les réactions de bioconjugaison, reliant les biomolécules pour une administration ciblée de médicaments et des diagnostics.
En résumé, « (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)méthanone » promet énormément dans la découverte de médicaments, la science des matériaux et la biologie chimique. Ses applications multiformes soulignent l'importance de ce composé hétérocyclique fascinant. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, and cullin-2, and possesses ubiquitin ligase E3 activity .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the VHL-elongin-C-elongin-B complex, thereby preventing the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs) .
Biochemical Pathways
The inhibition of VHL leads to the stabilization and accumulation of HIFs, which are transcription factors that play essential roles in cellular responses to hypoxia . HIFs regulate the expression of various genes involved in angiogenesis, erythropoiesis, cell proliferation, and survival .
Pharmacokinetics
The compound’s ability to inhibit vhl suggests that it may have good cell permeability and bioavailability .
Result of Action
The action of this compound results in the upregulation of HIF target genes, leading to increased angiogenesis, erythropoiesis, and cell survival . This can be beneficial in the treatment of conditions such as anemia and ischemia .
Propriétés
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(17-11-24-15-3-1-2-4-16(15)25-17)21-8-7-13(9-21)22-10-14(19-20-22)12-5-6-12/h1-4,10,12-13,17H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNAASIKUDDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)




![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)

![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-3-sulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2425732.png)
![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)
![7-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2425739.png)

![2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2425741.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2425744.png)
